Potassium orthosilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

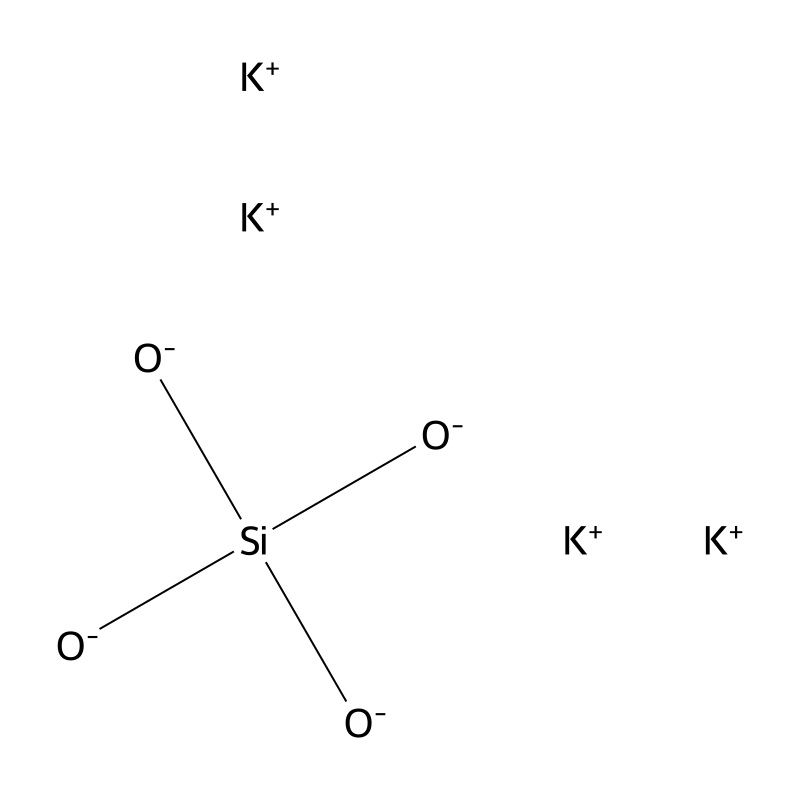

Canonical SMILES

Potassium orthosilicate (CAS 14293-88-0) is a highly alkaline, water-soluble inorganic salt characterized by its isolated SiO4(4-) tetrahedral structure and a 2:1 molar ratio of K2O to SiO2. In industrial procurement, it serves as a premium source of monomeric silicate and potassium ions, offering superior solubility and buffering capacity compared to standard polymeric silicates [1]. It is primarily selected for applications requiring intense alkalinity without the use of environmental pollutants like phosphates, such as in reactive dye fixation, advanced geopolymer synthesis, and heavy-duty alkaline cleaning formulations [2]. Its lack of efflorescence and high reactivity drive material performance in scenarios where standard sodium silicates or lower-ratio potassium silicates fail.

References

Substituting potassium orthosilicate with standard potassium metasilicate (K2SiO3) or commercial potassium silicate solutions (water glass) introduces polymeric silicate chains that alter reaction kinetics, increase solution viscosity, and severely reduce the total alkaline buffering capacity [1]. In synthesis and catalytic applications, these polymeric species fail to provide the highly reactive, isolated SiO4(4-) monomers necessary for uniform phase formation. Furthermore, substituting with sodium orthosilicate (Na4SiO4) to reduce raw material costs frequently leads to lower aqueous solubility at low temperatures and severe efflorescence (carbonate bloom) on finished material surfaces, ultimately compromising processability, aesthetic integrity, and structural performance [2].

Alkaline Buffering Stability in Aqueous Continuous Processing

In industrial continuous processing, maintaining a consistently high pH without sudden drops is critical for reaction efficiency. Potassium orthosilicate (K2O:SiO2 ratio of 2:1) provides a significantly higher and more stable buffering plateau compared to standard potassium silicate solutions (SiO2:K2O > 1.5) [1]. Formulations utilizing K4SiO4 maintain optimal alkaline conditions even when diluted, preventing the premature exhaustion of the alkaline bath that occurs with less basic metasilicates, thereby eliminating the need for environmentally problematic phosphate buffers.

| Evidence Dimension | Alkaline buffering capacity and pH stability |

| Target Compound Data | Maintains high pH plateau during dilution (K2O:SiO2 molar ratio = 2:1) |

| Comparator Or Baseline | Potassium metasilicate (K2O:SiO2 = 1:1) or standard water glass |

| Quantified Difference | Delivers up to 2x the titratable alkalinity per mole of silicon compared to metasilicates, preventing premature bath exhaustion. |

| Conditions | Aqueous continuous processing (e.g., reactive dye fixation baths) |

Buyers in textile processing and heavy-duty cleaning can eliminate phosphate buffers while maintaining process consistency and reducing chemical waste.

Solubility and Efflorescence Resistance vs. Sodium Orthosilicate

While sodium orthosilicate (Na4SiO4) is a common high-alkalinity source, it suffers from lower solubility limits in cold water and a high propensity for efflorescence (reacting with atmospheric CO2 to form white carbonate blooms) [1]. Potassium orthosilicate leverages the larger ionic radius of the K+ ion to deliver substantially higher aqueous solubility and virtually eliminates efflorescence in cured silicate binders and coatings. This ensures clear, defect-free finishes in protective coatings and geopolymer applications.

| Evidence Dimension | Solubility and surface efflorescence |

| Target Compound Data | High cold-water solubility; zero carbonate bloom formation |

| Comparator Or Baseline | Sodium orthosilicate (Na4SiO4) (prone to severe efflorescence and lower cold-water solubility) |

| Quantified Difference | Eliminates the crystalline carbonate residue (efflorescence) that universally plagues sodium-based silicate binders under atmospheric CO2 exposure. |

| Conditions | Ambient atmospheric curing and storage of silicate-bound materials |

Prevents cosmetic and structural defects in silicate-based coatings, cements, and binders, drastically reducing product rejection rates.

Monomeric Silicate Reactivity in Advanced Inorganic Synthesis

For the synthesis of advanced ceramics, phosphors, and specialty inorganic foams, the structural nature of the silicate precursor dictates the reaction pathway. Potassium orthosilicate consists entirely of isolated SiO4(4-) tetrahedra, unlike potassium metasilicate which contains polymeric chains [1]. This monomeric nature allows K4SiO4 to dissolve and react more rapidly and uniformly in solid-state or hydrothermal synthesis, lowering the required activation energy and preventing the formation of unreacted glassy domains.

| Evidence Dimension | Silicate speciation and precursor reactivity |

| Target Compound Data | 100% isolated monomeric SiO4(4-) tetrahedra |

| Comparator Or Baseline | Potassium metasilicate (polymeric chain structures) |

| Quantified Difference | Bypasses the depolymerization energy barrier required by metasilicates, accelerating uniform phase formation and preventing glassy unreacted domains. |

| Conditions | Solid-state or hydrothermal synthesis of inorganic foams and ceramics |

Essential for procurement in advanced materials manufacturing where precursor homogeneity directly dictates the purity, yield, and performance of the final ceramic.

Interfacial Tension Reduction in Enhanced Oil Recovery

In enhanced oil recovery (EOR) applications, alkaline flooding requires chemical agents that can maximally reduce the interfacial tension between crude oil and water. Orthosilicates, due to their extreme basicity, saponify natural organic acids in crude oil more effectively than metasilicates [1]. Potassium orthosilicate provides this high pH capability while maintaining better compatibility with formation brines than sodium orthosilicate, preventing premature precipitation of the silicate in the reservoir.

| Evidence Dimension | Interfacial tension reduction |

| Target Compound Data | Maximum saponification capability with high brine tolerance |

| Comparator Or Baseline | Sodium orthosilicate (lower brine tolerance) / Potassium metasilicate (lower pH) |

| Quantified Difference | Achieves critical interfacial tension reduction at lower active concentrations (0.1–2.0 wt%) than metasilicates, without the premature precipitation seen in sodium analogs. |

| Conditions | Alkaline flooding in enhanced oil recovery (EOR) with complex formation brines |

Enables more efficient oil extraction in challenging reservoirs where sodium-based alkalis would precipitate or fail to sufficiently lower interfacial tension.

Phosphate-Free Reactive Dye Fixation

K4SiO4 is the optimal alkaline buffer for textile dye baths, maintaining a consistently high pH without the environmental liability of phosphate-based buffers or the performance drop-offs seen with standard water glass [1].

Advanced Geopolymers and Inorganic Foams

Used as a highly reactive, monomeric silicate activator. Its lack of polymeric chains ensures rapid, uniform curing, while the potassium base prevents the efflorescence commonly associated with sodium silicate activators [2].

High-Performance Alkaline Cleaners

Procured for heavy-duty industrial degreasing and cleaning formulations where maximum alkalinity is required, but sodium orthosilicate cannot be used due to cold-water solubility limits or carbonate residue formation [3].

Enhanced Oil Recovery (EOR) in High-Salinity Reservoirs

Selected over sodium orthosilicate for alkaline flooding operations due to its superior ability to reduce interfacial tension while maintaining better solubility and compatibility with complex formation brines [4].

References

- [1] Alkaline fixing agent composition used in dyeing cellulose-based fiber with reactive dye. World Intellectual Property Organization, WO2012044079A2.

- [2] Solid, inorganic foams and method for manufacturing. World Intellectual Property Organization, WO2024052487A1.

- [3] Alkaline cleaning composition with increased chlorine stability. US Patent Office, US6825159B2.

- [4] Enhanced oil recovery using alkaline sodium silicate solutions. US Patent Office, US4081029A.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Anticorrosive; Buffering; Viscosity controlling

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Computer and Electronic Product Manufacturing

Construction

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Machinery Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Paint and Coating Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Services

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Silicic acid, potassium salt: ACTIVE